N-(3-fluoro-2-methylphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
N-(3-fluoro-2-methylphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-3-10(13)12-9-6-4-5-8(11)7(9)2/h3-6H,1H2,2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFFQBRNQFSSHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Amidation via Reaction of 3-Fluoro-2-methylaniline with Acryloyl Chloride
The most straightforward and commonly reported preparation method for N-(3-fluoro-2-methylphenyl)prop-2-enamide involves the nucleophilic acyl substitution reaction between 3-fluoro-2-methylaniline and acryloyl chloride. This reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid generated and to drive the reaction to completion.
$$
\text{3-fluoro-2-methylaniline} + \text{acryloyl chloride} \xrightarrow[\text{base}]{\text{solvent}} \text{this compound} + \text{HCl}
$$
- Base: Commonly used bases include triethylamine or pyridine, which act as acid scavengers.
- Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) are preferred to maintain reaction efficiency.
- Temperature: The reaction is generally performed at low to ambient temperatures to control the rate and minimize side reactions.
- Workup: After completion, the reaction mixture is quenched, and the product is isolated by extraction and purified, typically via recrystallization or chromatography.
- High yield and straightforward procedure.
- Mild reaction conditions.
- Amenable to scale-up.
| Parameter | Typical Value/Condition |
|---|---|
| Reactants | 3-fluoro-2-methylaniline, acryloyl chloride |
| Base | Triethylamine or pyridine (1.1–1.5 equiv) |
| Solvent | Dichloromethane or THF |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1–3 hours |
| Yield | Typically >80% |
This synthesis method is confirmed by commercial suppliers and literature sources describing the preparation of this compound as a synthetic organic amide compound.
Experimental Procedure Summary:
- Deprotonation of the Weinreb amide-type phosphonate with iPrMgCl at −78 °C.
- Addition of the aldehyde substrate (aromatic or aliphatic) at room temperature.
- Reaction proceeds with high (E)-selectivity and yields.
- Workup involves aqueous quenching, extraction, and purification by chromatography.
| Parameter | Condition/Result |
|---|---|
| Base | Isopropylmagnesium chloride (iPrMgCl) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | −78 °C (deprotonation), then room temp |
| Reaction Time | Variable (typically 1–6 hours) |
| Selectivity | High (E)-olefin selectivity |
| Substrate Scope | Aromatic and aliphatic aldehydes |
| Stability of Phosphonoenolate | Stable for over 6 months under argon |
This methodology, while more complex, offers a route to structurally related compounds with controlled stereochemistry and could be adapted for the target compound synthesis with further optimization.
Analytical Characterization Supporting Preparation
After synthesis, the identity and purity of this compound are confirmed by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Characteristic signals for aromatic protons, methyl group, and olefinic protons confirm the structure.
- Infrared (IR) Spectroscopy: Absorption bands corresponding to amide carbonyl (~1650 cm⁻¹) and aromatic C–F stretching.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight 179.19 g/mol.
- Chromatographic Purity: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to assess purity.
Summary Table of Preparation Methods
| Method | Reactants | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Direct Amidation | 3-fluoro-2-methylaniline + acryloyl chloride | Base (triethylamine), DCM/THF, 0 °C to RT | Simple, high yield, scalable | Requires handling of acid chloride |
| Weinreb Amide-Type HWE Reaction | Weinreb amide phosphonate + aldehyde + iPrMgCl | THF, low temp deprotonation, room temp reaction | High (E)-selectivity, stable intermediates | More complex, requires specialized reagents |
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-2-methylphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Antimicrobial Activity
N-(3-fluoro-2-methylphenyl)prop-2-enamide has demonstrated significant antimicrobial properties. In studies assessing its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, the compound exhibited minimum inhibitory concentrations (MICs) comparable to or better than traditional antibiotics such as ampicillin and isoniazid. For instance, derivatives of this compound showed MICs of 16.58 µM against MRSA and 33.71 µM against M. tuberculosis, indicating strong antibacterial activity .
Table 1: Antimicrobial Efficacy of this compound Derivatives
| Compound Name | Target Pathogen | MIC (µM) |
|---|---|---|
| This compound | Staphylococcus aureus (MRSA) | 16.58 |
| This compound | Mycobacterium tuberculosis | 33.71 |
| N-(3,5-bis(trifluoromethyl)phenyl)-3-phenylprop-2-enamide | Staphylococcus aureus (MRSA) | 22.27 |
| N-(3-fluorophenyl)-3-phenylprop-2-enamide | Staphylococcus aureus (MRSA) | 27.47 |
Anti-inflammatory Properties
Research has also indicated that this compound possesses anti-inflammatory effects. In vitro studies demonstrated its ability to attenuate inflammation induced by lipopolysaccharides in various cell lines. The compound's mechanism of action involves the inhibition of pro-inflammatory cytokines, making it a candidate for further exploration in inflammatory disease models .
Synergistic Effects with Other Antibiotics
Notably, this compound has shown potential for synergistic effects when used in combination with other antibiotics. In time-kill studies, it was observed that this compound could enhance the efficacy of commonly used antibiotics like vancomycin and ciprofloxacin against resistant strains of bacteria. This property is particularly valuable in addressing the growing issue of antibiotic resistance .
Structure-Activity Relationship Studies
The structure of this compound plays a crucial role in its biological activity. Variations in substituent groups on the aromatic ring have been systematically studied to optimize antimicrobial potency and selectivity. For example, modifications leading to increased lipophilicity have been associated with enhanced membrane permeability and bioactivity .
Table 2: Structure-Activity Relationship Insights
| Substituent Type | Effect on Activity |
|---|---|
| Fluorine substitution | Increased antibacterial activity |
| Trifluoromethyl groups | Enhanced potency against MRSA |
| Alkyl chain variations | Altered pharmacokinetics |
Mechanism of Action
The mechanism of action of N-(3-fluoro-2-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Antimicrobial Activity
- Chlorinated Derivatives: 3,4-Dichlorocinnamanilides show broad-spectrum activity against Staphylococcus aureus, MRSA, and mycobacterial strains (MIC: 0.5–2 µM), outperforming ampicillin and rifampicin .
- Fluorinated Derivatives: N-(3-Fluorophenyl)prop-2-enamide analogs exhibit moderate activity (MIC: 2–10 µM), with potency influenced by electron-withdrawing groups (e.g., CF₃) at the para position .
Anti-Inflammatory Activity
- Natural Derivatives: Enamides with 4-methoxyphenyl or dihydroxyethyl groups (e.g., compound 2 in ) inhibit NO production (IC₅₀: 17.00 µM), comparable to quercetin .
- Cytotoxicity: Dichlorinated derivatives show negligible toxicity to mammalian cells at therapeutic concentrations, whereas trifluoromethyl analogs may require structural optimization to mitigate cytotoxicity .
Biological Activity
N-(3-fluoro-2-methylphenyl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a prop-2-enamide backbone with a 3-fluoro-2-methylphenyl substituent. The presence of the fluorine atom enhances its lipophilicity and ability to interact with biological targets, which is critical for its pharmacological properties.
The mechanism of action for this compound involves interactions with specific molecular targets, potentially influencing various biological pathways. Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects. The fluoro group is believed to enhance hydrogen bonding capabilities, facilitating binding to enzymes or receptors.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various pathogens, including:
- Staphylococcus aureus (including methicillin-resistant strains)
- Mycobacterium tuberculosis
- Fusarium avenaceum
- Bipolaris sorokiniana
In vitro studies have shown that the compound demonstrates minimum inhibitory concentrations (MICs) comparable to or lower than traditional antibiotics such as ampicillin and isoniazid. For example, it exhibited an MIC of 16.58 µM against Bipolaris sorokiniana, indicating strong antifungal activity .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Early findings suggest that it may inhibit cancer cell proliferation by disrupting metabolic pathways essential for tumor growth. The specific pathways and targets are still under investigation, but initial results are promising.
Comparative Analysis with Similar Compounds
A comparative analysis was conducted with similar compounds such as N-(3-fluoro-4-methylphenyl)prop-2-enamide. The following table summarizes key differences in biological activity:
| Compound | MIC (µM) against S. aureus | Anticancer Activity | Notable Features |
|---|---|---|---|
| This compound | 16.58 | Promising | Enhanced lipophilicity due to fluorine |
| N-(3-fluoro-4-methylphenyl)prop-2-enamide | 27.47 | Moderate | Similar structure but different reactivity |
This comparison highlights the unique profile of this compound, particularly its lower MIC values against certain pathogens compared to its analogs.
Case Studies and Research Findings
- Antibacterial Activity : A study demonstrated that this compound significantly reduced the colony-forming units (CFUs) of S. aureus by over 99% after 8 hours of incubation at concentrations near its MIC .
- Synergistic Effects : The compound has shown potential in enhancing the efficacy of existing antibiotics like vancomycin and ciprofloxacin, suggesting it may be useful in combination therapies for resistant bacterial strains .
- Cancer Cell Line Studies : In cell line assays, this compound demonstrated cytotoxic effects on various cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Q & A
Q. What are the recommended synthetic routes for N-(3-fluoro-2-methylphenyl)prop-2-enamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of This compound typically involves a coupling reaction between 3-fluoro-2-methylaniline and acryloyl chloride. Key steps include:
- Reagent selection : Use anhydrous conditions with a base (e.g., triethylamine) to neutralize HCl byproducts.
- Solvent optimization : Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C minimizes side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.
Q. Which spectroscopic techniques are critical for structural validation of this compound?
Methodological Answer: A multi-technique approach is essential:
- NMR :
- ¹H NMR : Confirm aromatic protons (δ 6.8–7.4 ppm) and acrylamide vinyl protons (δ 6.2–6.6 ppm, doublets).
- ¹³C NMR : Verify carbonyl (δ ~165 ppm) and fluorinated aromatic carbons (δ ~115–150 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺.
- FT-IR : Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Liquid-Liquid Extraction : Separate unreacted aniline using ethyl acetate and aqueous HCl.
- Column Chromatography : Use silica gel with hexane/ethyl acetate (3:1 to 1:1 gradient).
- Recrystallization : Ethanol/water mixtures yield high-purity crystals.
Critical Note : Monitor purity via TLC (Rf ~0.3–0.5 in hexane/ethyl acetate 1:1) and confirm with HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?
Methodological Answer:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Structure Solution : Employ SHELXT for phase problem resolution .
- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Typical R1 factor < 0.05.
- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess bond angles/distances .
Q. What role do hydrogen-bonding networks play in the crystallization of this compound?
Methodological Answer:
- Graph Set Analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., N-H···O=C motifs as D descriptors) .
- Packing Analysis : Tools like Mercury (CCDC) visualize π-π stacking and fluorinated aryl interactions.
Case Study : Analogous enamide derivatives exhibit dimeric packing via N-H···O bonds, stabilizing crystal lattices .
Q. How should researchers resolve contradictions between spectroscopic and computational data for this compound?
Methodological Answer:
- Step 1 : Re-run NMR/HRMS to rule out experimental error.
- Step 2 : Validate computational models (e.g., DFT-optimized structures) against crystallographic data.
- Step 3 : Check for tautomerism or conformational flexibility via variable-temperature NMR .
Example : Discrepancies in carbonyl chemical shifts may arise from solvent polarity effects, resolved by comparing DMSO-d6 vs. CDCl3 spectra .
Q. What strategies link this compound’s structure to potential biological activity?
Methodological Answer:
- Molecular Docking : Screen against targets (e.g., kinases) using AutoDock Vina.
- SAR Studies : Modify substituents (e.g., fluoro vs. methoxy groups) and assay cytotoxicity.
- In Vitro Assays : Test enzyme inhibition (e.g., COX-2) via spectrophotometric methods.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
